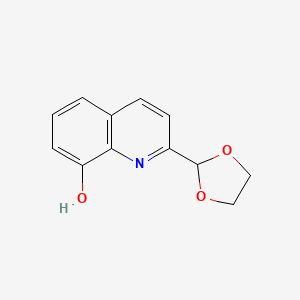
2-(1,3-Dioxolan-2-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-yl)quinolin-8-ol is a compound that features a quinolin-8-ol moiety fused with a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a suitable dioxolane precursor under specific conditions. One common method involves the use of acetic anhydride and sodium acetate as reagents, with the reaction carried out under reflux conditions . The reaction yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dioxolan-2-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Applications De Recherche Scientifique
2-(1,3-Dioxolan-2-yl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol: A parent compound with similar structural features but lacking the dioxolane ring.
2-(1,3-Dioxolan-2-yl)furan: Another compound with a dioxolane ring but a different aromatic system.
Uniqueness
2-(1,3-Dioxolan-2-yl)quinolin-8-ol is unique due to the combination of the quinolin-8-ol moiety and the 1,3-dioxolane ring. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds .
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-(1,3-dioxolan-2-yl)quinolin-8-ol |
InChI |
InChI=1S/C12H11NO3/c14-10-3-1-2-8-4-5-9(13-11(8)10)12-15-6-7-16-12/h1-5,12,14H,6-7H2 |
Clé InChI |
SRIPJHITSJCWGO-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=NC3=C(C=CC=C3O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)




![tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13869222.png)

![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)
amino}benzaldehyde](/img/structure/B13869230.png)
![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)
![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)


